N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N5O2S/c1-11-2-5-13(6-3-11)30-18-14(9-26-30)19(32)29-20(28-18)33-10-17(31)27-16-8-12(21(23,24)25)4-7-15(16)22/h2-9H,10H2,1H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNHTGQLZHDHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the available literature on its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H18ClF3N4OS
- Molecular Weight : 426.89 g/mol
- CAS Number : 1142200-52-9
The presence of the chlorinated phenyl group and the pyrazolo[3,4-d]pyrimidine moiety suggests a potential for diverse biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) :
- Several studies have highlighted the role of pyrazole derivatives in inhibiting COX enzymes, which are crucial in the inflammatory process. For instance, compounds structurally similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-acetamide have shown selective inhibition of COX-II with minimal effects on COX-I, suggesting a favorable safety profile for anti-inflammatory applications .
- Anticancer Activity :
Biological Activity Data
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 | |
| Plk1 Inhibition | 0.15 | |
| Anti-inflammatory | 64.28% inhibition compared to Celecoxib |
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- In vivo studies demonstrated that N-(2-chloro-5-(trifluoromethyl)phenyl)-2-acetamide exhibited significant anti-inflammatory effects comparable to established NSAIDs like Celecoxib. The compound showed a 64.28% inhibition rate in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
-
Anticancer Efficacy :
- A study investigating the anticancer properties of similar pyrazolo compounds reported that certain derivatives displayed potent inhibitory activity against Plk1 with IC50 values as low as 0.15 μM. This suggests that N-(2-chloro-5-(trifluoromethyl)phenyl)-2-acetamide could be further explored for its anticancer properties .
- Safety and Toxicity Profiles :
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Effects
Electron-Withdrawing Groups (EWGs) :
- The target compound’s 2-Cl-5-CF₃-phenyl group enhances electrophilicity, which may improve interactions with nucleophilic residues (e.g., cysteine in kinases) .
- In contrast, N-(4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-triazol-3-yl]sulfanyl}acetamide () uses a fluorophenyl group, offering similar EWG effects but reduced steric bulk .
Aromatic Substituents :
Key Research Findings
- Structural Similarities : NMR data () indicate that pyrazolo-pyrimidine derivatives share conserved chemical environments except at substituent positions (e.g., regions A and B), highlighting the role of EWGs in modulating electronic profiles .
- Metabolic Stability: Thieno-pyrimidine analogs () exhibit higher microsomal stability (t₁/₂ > 2 hours) than pyrazolo-pyrimidines, possibly due to reduced oxidative metabolism at the sulfur atom .
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone core is synthesized through cyclocondensation reactions. A representative protocol involves:
- Formation of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide by reacting ethyl 4-cyano-1-(p-tolyl)-1H-pyrazol-5-ylimidoformate with urea under reflux.
- Chlorination using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine.
- Selective thiolation by substituting the 6-chloro group with thiourea in ethanol under basic conditions (e.g., triethylamine), yielding the 6-thiol derivative.
Critical Parameters :
Alternative Route via Hydrazine Intermediates
Another approach starts with (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine, which reacts with ethoxymethylenemalononitrile to form the pyrazolopyrimidine scaffold. Subsequent treatment with Lawesson’s reagent introduces the thiol group.
Synthesis of Fragment B: Bromoacetamide
Direct Bromination of Acetamide
2-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is prepared via:
- Acylation : Reacting 2-chloro-5-(trifluoromethyl)aniline with bromoacetyl bromide in dichloromethane at 0°C.
- Purification : Recrystallization from ethanol/water yields the product in >85% purity.
Side Reaction Mitigation :
Lithiation-Halogenation Strategy
A patent method employs tert-butyl lithium to generate 2-chloro-5-(trifluoromethyl)phenyllithium from p-trifluoromethyl chlorobenzene, followed by quenching with dry ice to form the benzoic acid intermediate. Subsequent conversion to the amide via mixed anhydride chemistry achieves the acetamide.
Thioetherification: Coupling Fragments A and B
Nucleophilic Substitution
Fragment A (1.2 equiv) is deprotonated with sodium hydride in tetrahydrofuran (THF) and reacted with Fragment B (1.0 equiv) at 50°C for 12 hours.
Optimized Conditions :
Metal-Catalyzed Coupling
A palladium-catalyzed cross-coupling using bis(triphenylphosphine)palladium(II) chloride enhances efficiency (yield: 82%) but increases cost.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Challenges and Optimization
Side Reactions
Q & A
Q. Structural Analogs and Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
